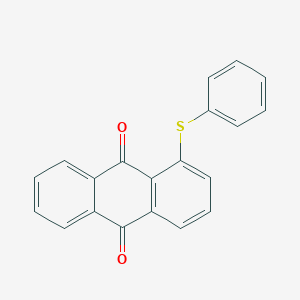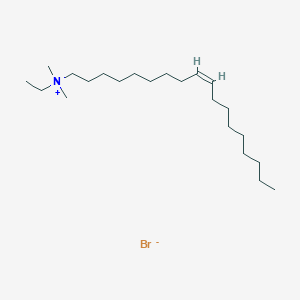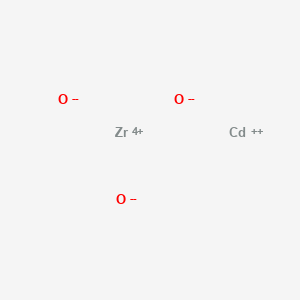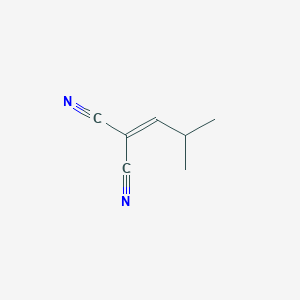
過塩素化フタロシアニン銅
概要
説明
Copper perchlorophthalocyanine, also known as Copper perchlorophthalocyanine, is a useful research compound. Its molecular formula is C32Cl16CuN8 and its molecular weight is 1127.2 g/mol. The purity is usually 95%.
The exact mass of the compound Copper perchlorophthalocyanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper perchlorophthalocyanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper perchlorophthalocyanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
結晶学と材料科学
過塩素化フタロシアニン銅は、結晶学と材料科学の分野で広く研究されてきました . その結晶構造は、1972年に電子回折によって初めて調べられました . この化合物は、ナノ結晶性の完全不溶性粉末です . 特殊な真空昇華技術を用いることで、ミクロンサイズの結晶を得ることができました . その結晶構造は、多体分散密度汎関数理論(DFT)によって検証されました .
顔料業界
過塩素化フタロシアニン銅は、商業的に使用されている最も重要な緑色顔料の1つです . フタロシアニン銅の塩素化は、緑色の色合いに色をシフトさせます . 完全に塩素化されたCuPcCl16化合物は、明るい青緑色の色合いを示します .
電子回折研究
作用機序
Copper perchlorophthalocyanine (CuPcCl16, CuC32N8Cl16), also known as Pigment Green 7, is a commercially significant green pigment . This compound is a nanocrystalline, fully insoluble powder . The following sections will delve into the mechanism of action of copper perchlorophthalocyanine.
Result of Action
The result of copper perchlorophthalocyanine’s action is the production of a green color. This is achieved through its interaction with light, where it absorbs certain wavelengths and reflects others, resulting in the perception of green color .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of Copper perchlorophthalocyanine are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to play a pivotal role in various biochemical reactions. Copper can act as either a recipient or a donor of electrons, participating in various reactions .
Cellular Effects
The cellular effects of Copper perchlorophthalocyanine are not well-known. Copper, a component of Copper perchlorophthalocyanine, is known to have significant effects on cells. Copper is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development .
Molecular Mechanism
Copper, a component of Copper perchlorophthalocyanine, is known to trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Temporal Effects in Laboratory Settings
The temporal effects of Copper perchlorophthalocyanine in laboratory settings are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have temporal effects. For example, copper can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Dosage Effects in Animal Models
The dosage effects of Copper perchlorophthalocyanine in animal models are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have dosage effects. For example, the requirement for copper by pigs is 5 to 10 mg/kg diet, however, copper can be included at growth-promoting levels (i.e., 75 to 250 mg/kg diet) in diets for weanling and growing pigs to reduce post-weaning diarrhea and improve growth performance .
Metabolic Pathways
The metabolic pathways of Copper perchlorophthalocyanine are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to be involved in various metabolic pathways. For example, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Transport and Distribution
The transport and distribution of Copper perchlorophthalocyanine within cells and tissues are not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to be transported and distributed within cells and tissues. For example, once copper crosses the intestinal lumen, it is transported into the portal circulation where it is delivered to the liver, a central organ for copper homeostasis, mobilized into the peripheral circulation .
Subcellular Localization
The subcellular localization of Copper perchlorophthalocyanine is not well-documented. Copper, a component of Copper perchlorophthalocyanine, is known to have subcellular localization. For example, cellular bioimaging of copper is an essential key to accomplish this objective .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Copper perchlorophthalocyanine involves the reaction of copper phthalocyanine with perchloric acid.", "Starting Materials": ["Copper phthalocyanine", "Perchloric acid"], "Reaction": [ "Dissolve copper phthalocyanine in a suitable solvent, such as chloroform or dichloromethane.", "Add perchloric acid to the solution dropwise while stirring at a temperature of around 0-5°C.", "Continue stirring the mixture for several hours until the reaction is complete.", "Filter the resulting solid and wash it with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Copper perchlorophthalocyanine as a dark blue powder." ] } | |
CAS番号 |
14832-14-5 |
分子式 |
C32Cl16CuN8 |
分子量 |
1127.2 g/mol |
IUPAC名 |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChIキー |
ABFKYPFPQRDCGM-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
同義語 |
copper perchlorophthalocyanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the crystal structure of copper perchlorophthalocyanine?
A1: Copper perchlorophthalocyanine (CuC32N8Cl16), also known as Pigment Green 7, stands out due to its highly symmetrical structure. This makes it an ideal candidate for electron crystallography studies. [] Researchers have successfully solved its crystal structure using three-dimensional electron diffraction (3D ED) data. [] This achievement highlights the potential of 3D ED in structural determination of complex molecules.
Q2: Why is copper perchlorophthalocyanine used as a model compound in electron microscopy?
A2: The high resolution achievable with copper perchlorophthalocyanine makes it a valuable tool for evaluating new methodologies in electron microscopy. For instance, researchers have used theoretical images of this compound to demonstrate how the resolution of electron microscope images can be enhanced from 2 to 1 Å using structure-factor extrapolation. [] This resolution improvement is significant as it allows for the visualization of individual atoms within the molecule.
Q3: What challenges are associated with using electron diffraction data for ab initio structure determination, and how does copper perchlorophthalocyanine research address these challenges?
A3: One challenge in using electron diffraction data is the deviation from the single-scattering approximation due to dynamical scattering effects. Research using copper perchlorophthalocyanine at 1200kV showed that while n-beam dynamical scattering does occur, a simple correction for secondary scattering is often more important for achieving a good fit to experimental data. [] This finding simplifies data analysis and supports the use of electron diffraction for ab initio structure determination, particularly for organic structures.
Q4: How does copper perchlorophthalocyanine contribute to advancing direct methods in electron crystallography?
A4: Copper perchlorophthalocyanine serves as a model system for developing direct phasing methods in electron crystallography. Researchers have combined electron micrograph and diffraction data from this compound to obtain both amplitudes and phases of structure factors. [] Utilizing a direct method approach, they successfully extended phase information from a resolution of 2 Å to 1 Å, demonstrating the potential of combining imaging and diffraction data for high-resolution structure determination. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

